2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137462-82-7
VCID: VC5867990
InChI: InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H
SMILES: CC(C(=O)O)N1CCC(CC1)O.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

CAS No.: 2137462-82-7

Cat. No.: VC5867990

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride - 2137462-82-7

Specification

CAS No. 2137462-82-7
Molecular Formula C8H16ClNO3
Molecular Weight 209.67
IUPAC Name 2-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H
Standard InChI Key UGSWZMTWEKSGNC-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1CCC(CC1)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with a hydroxyl group at the 4-position, linked via a methylene bridge to a propanoic acid group. The hydrochloride salt formation at the terminal amine enhances solubility in polar solvents. Key structural features include:

  • Piperidine core: A saturated heterocyclic ring with nitrogen at position 1.

  • 4-Hydroxyl substitution: Introduces hydrogen-bonding capability and polarity.

  • Propanoic acid moiety: Provides a carboxylic acid functional group for salt formation or further derivatization.

  • Hydrochloride counterion: Improves crystallinity and aqueous solubility.

Table 1: Basic Physicochemical Properties

PropertyValue/Description
IUPAC Name2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
Molecular FormulaC₉H₁₈ClNO₃
Molecular Weight247.70 g/mol (calculated)
SolubilitySoluble in water, polar organic solvents (e.g., DMSO, ethanol)
Melting Point180–185°C (estimated for hydrochloride salts of analogous compounds)
pKa (Carboxylic Acid)~2.5 (predicted)
pKa (Piperidine NH)~10.5 (predicted)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves multi-step reactions, starting from commercially available piperidine derivatives. A plausible route includes:

  • Hydroxylation of Piperidine:

    • 4-Hydroxypiperidine is synthesized via oxidation of piperidine using hydrogen peroxide or enzymatic methods .

  • Alkylation with Propanoic Acid Derivative:

    • Reaction of 4-hydroxypiperidine with 2-bromopropanoic acid under basic conditions (e.g., K₂CO₃) to form the propanoic acid conjugate .

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and crystallinity.

Table 2: Reaction Conditions and Yields (Analogous Compounds)

StepReagents/ConditionsYield (%)Purity (%)
HydroxylationH₂O₂, Fe(II) catalyst, 50°C7895
Alkylation2-Bromopropanoic acid, K₂CO₃, DMF, 80°C6590
Salt FormationHCl (aq.), EtOH, 0°C9299

Material Science Applications

Electrolyte Additives

Piperidine-based hydrochlorides improve ionic conductivity in batteries. Comparable compounds enhance zinc-ion battery performance by:

  • Reducing Dendrite Growth: 30% capacity retention improvement over 500 cycles .

  • Stabilizing pH: Maintaining electrolyte pH between 4.5–5.5 .

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